molecular formula C₁₄H₁₉D₄O₄P B1154790 p-Octylphenyl Phosphate-d4

p-Octylphenyl Phosphate-d4

Cat. No.: B1154790
M. Wt: 290.33
Attention: For research use only. Not for human or veterinary use.
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Description

p-Octylphenyl Phosphate-d4 is a deuterated organophosphate compound, characterized by the substitution of four hydrogen atoms with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly as a stable internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Properties

Molecular Formula

C₁₄H₁₉D₄O₄P

Molecular Weight

290.33

Synonyms

p-Octyl-phenol Dihydrogen Phosphate-d4;  Mono-p-octylphenyl Dihydrogen Phosphate-d4;  4-Octyl-phenol Dihydrogen Phosphate-d4

Origin of Product

United States

Comparison with Similar Compounds

Bis(4-octylphenyl) Phosphate-d8

  • Structure and Deuteration: Bis(4-octylphenyl) Phosphate-d8 (CAS 34332-95-1) is a deuterated analog with eight deuterium atoms, compared to the four in p-Octylphenyl Phosphate-d3. Its synonyms include Bis(p-octylphenyl) phosphate-d8 and Di(4-octylphenyl) phosphate-d8 .
  • Applications : Primarily used in isotopic tracing and analytical method development due to its enhanced stability under mass spectrometric conditions.
  • Regulatory Status : Classified as a controlled product, requiring specialized handling and documentation for lab use .

Diphenyl Octyl Phosphate (Non-Deuterated Analogs)

  • Diphenyl Octyl Phosphate (CAS 115-88-8 and 1241-94-7):
    • Structure : Contains a phosphate core with octyl and phenyl groups but lacks deuterium substitution. Molecular formula: C₂₀H₂₇O₄P .
    • Applications : Widely used as a flame retardant and plasticizer in industrial polymers.
    • Safety and Handling : Classified under UN3082 as an environmentally hazardous substance (liquid) during transportation .

Octyl Ethylphosphonate

  • Structure : Octyl ethylphosphonate (CAS 111-87-5) is a phosphonate derivative with a direct carbon-phosphorus bond (C-P), unlike the phosphate ester linkage (O-P) in p-Octylphenyl Phosphate-d4. Molecular formula: C₁₀H₂₃O₃P .
  • Chemical Behavior : Phosphonates exhibit greater hydrolytic stability compared to phosphates, making them suitable for harsh environmental applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Deuteration Key Applications Regulatory Notes
This compound Not explicitly provided Likely C₁₄H₁₇D₄O₄P 4 D atoms Analytical standards, isotopic tracing Controlled product; short shelf life
Bis(4-octylphenyl) Phosphate-d8 34332-95-1 C₂₈H₃₄D₈O₄P 8 D atoms Mass spectrometry, NMR studies Lab use only; specialized handling
Diphenyl Octyl Phosphate 115-88-8 C₂₀H₂₇O₄P None Flame retardants, plasticizers UN3082; environmental hazard
Octyl Ethylphosphonate 111-87-5 C₁₀H₂₃O₃P None Stabilizers, corrosion inhibitors Classified under HS code 2931.49

Key Research Findings

Regulatory and Handling Differences

  • Non-deuterated phosphates/phosphonates face broader regulatory scrutiny for environmental persistence, though data on biodegradation remains incomplete .

Q & A

Basic Research Questions

Q. How can researchers synthesize p-Octylphenyl Phosphate-d4 with isotopic purity, and what steps ensure minimal contamination?

  • Methodological Answer : Synthesis typically involves deuterating the octylphenyl group using catalytic deuteration techniques. Key steps include:

  • Using deuterated reagents (e.g., D₂O or deuterated alcohols) under controlled anhydrous conditions.
  • Purification via column chromatography or recrystallization to isolate the deuterated product.
  • Isotopic purity validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuteration at specific positions .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Identifies deuterium incorporation and checks for residual protonated impurities (e.g., ¹H-NMR for baseline noise analysis).
  • High-Resolution MS : Validates molecular weight and isotopic distribution.
  • Chromatographic Methods : HPLC or GC with UV/RI detectors assess purity and separation from byproducts .

Q. What are the recommended safety protocols for handling and disposing of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation; monitor for environmental hazards per UN3082 classification .
  • Disposal : Follow local regulations for organophosphate waste. Neutralize acidic/basic residues before incineration or authorized chemical disposal .

Q. How should researchers design experiments to assess the hydrolysis kinetics of this compound under varying pH conditions?

  • Methodological Answer :

  • Use buffer systems (pH 2–12) to simulate different environments.
  • Monitor hydrolysis via UV-Vis spectroscopy (e.g., absorbance changes at 400 nm for phosphate release) or ³¹P-NMR for real-time tracking.
  • Control temperature and ionic strength to isolate pH effects .

Advanced Research Questions

Q. How can toxicity data from organophosphate analogs be extrapolated to predict the ecotoxicological effects of this compound?

  • Methodological Answer :

  • Perform comparative studies using structurally similar organophosphates (e.g., Diphenyl Phosphate) to model bioaccumulation or enzymatic inhibition.
  • Apply quantitative structure-activity relationship (QSAR) models to estimate LC₅₀ values or metabolic pathways.
  • Validate with in vitro assays (e.g., acetylcholinesterase inhibition tests) .

Q. What strategies resolve contradictions in environmental persistence data for this compound, particularly regarding soil mobility vs. hydrolysis rates?

  • Methodological Answer :

  • Conduct iterative experiments under controlled soil matrices (e.g., varying organic matter content) to measure adsorption coefficients (Kd) and hydrolysis half-lives.
  • Use mass balance models to reconcile discrepancies between lab and field data.
  • Cross-reference with class-based studies on polyethylene glycol ethers to identify confounding variables .

Q. How can researchers ensure regulatory compliance when transporting this compound across international borders?

  • Methodological Answer :

  • Classify the compound under UN3082 (“Environmentally Hazardous Substances, Liquid”) and adhere to ADR/RID/IMDG packaging guidelines (Category III, marine pollutant labeling).
  • Prepare Safety Data Sheets (SDS) with ecotoxicity data and disposal recommendations, aligning with JIS Z 7253:2019 standards .

Q. What computational approaches are effective for predicting the bioaccumulation potential of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Use logP values (measured experimentally or via software like EPI Suite) to estimate lipid solubility.
  • Apply fugacity models to simulate partitioning between water, sediment, and biota.
  • Validate predictions with biomarker studies in model organisms (e.g., Daphnia magna) .

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